

An In-depth Technical Guide to Glycinamide: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycinamide

Cat. No.: B1583983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **glycinamide** and its hydrochloride salt. It includes detailed experimental protocols for its synthesis and characterization, along with a visual representation of its role in key biological pathways.

Chemical Structure and Identification

Glycinamide is the amide derivative of the amino acid glycine.^[1] Its structure is characterized by a primary amine group and an amide functional group attached to a central methylene carbon.

Below are the key identifiers for **glycinamide** and its commonly used hydrochloride salt:

Identifier	Glycinamide	Glycinamide Hydrochloride
IUPAC Name	2-Aminoacetamide	2-Aminoacetamide hydrochloride
Synonyms	Glycine amide, Aminoacetamide	Aminoacetamide hydrochloride, Glycine amide hydrochloride
Molecular Formula	C ₂ H ₆ N ₂ O	C ₂ H ₇ ClN ₂ O
Molecular Weight	74.08 g/mol [2][3]	110.54 g/mol
CAS Number	598-41-4[1][3]	1668-10-6[1]
SMILES String	C(C(=O)N)N[1][2]	C(C(=O)N)N.Cl

Physicochemical Properties

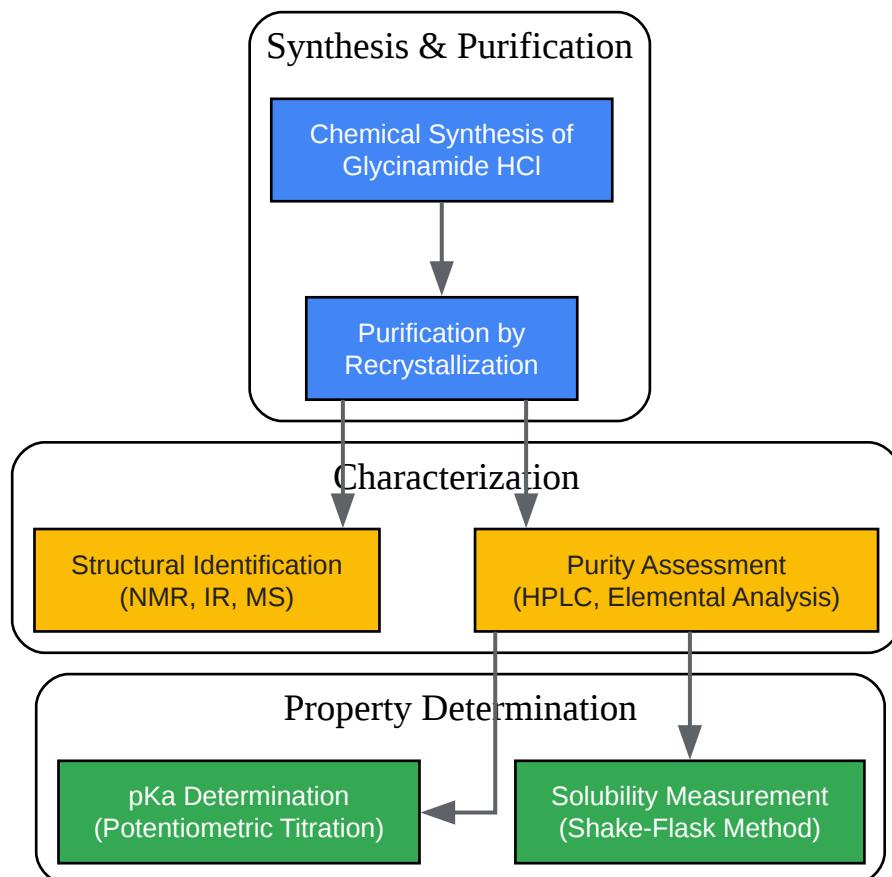

Glycinamide is a white, water-soluble solid.[1] Its physicochemical properties are crucial for its application in research and development, particularly its use as a biological buffer.[1]

Table of Physicochemical Properties:

Property	Value (Glycinamide)	Value (Glycinamide Hydrochloride)
Appearance	White solid, needle-shaped crystals[3][4]	White crystalline powder
Melting Point	65-67 °C[1][4]	204 °C (decomposes)[5]
Boiling Point	Decomposes[1]	Not applicable
pKa	7.95 (at 25 °C)[4][6]	8.20 (at 20 °C)[1]
Solubility in Water	Good	1100 g/L[7][8][9]
ΔpKa/°C	Not reported	-0.029[1][10]

Role in Biological Pathways

Glycinamide, in the form of **glycinamide** ribonucleotide (GAR), is a key intermediate in the de novo purine biosynthesis pathway.^{[1][11]} This pathway is fundamental for the synthesis of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycinamide: Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583983#glycinamide-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com